molecular formula C12H12F2O2 B591481 (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate CAS No. 1006376-61-9

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Cat. No.: B591481
CAS No.: 1006376-61-9
M. Wt: 226.223
InChI Key: WKJJNMWERMSARF-DTWKUNHWSA-N
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Description

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H12F2O2 and a molecular weight of 226.219 g/mol It is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 3,4-difluorostyrene in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemical configuration may confer distinct properties compared to its isomers .

Biological Activity

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a significant compound in medicinal chemistry, primarily recognized as an intermediate in the synthesis of ticagrelor, an antiplatelet drug. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12F2O
  • Molecular Weight : 226.22 g/mol
  • CAS Number : 220352-36-3

This compound functions as a precursor in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This mechanism is crucial for its use in preventing thrombotic cardiovascular events in patients with acute coronary syndrome .

Biological Activity

The compound exhibits several biological activities:

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study detailed the synthesis pathway of this compound as a key intermediate for ticagrelor. The synthesis involves several steps starting from 1,2-difluorobenzene and utilizing various reagents to achieve the desired stereochemistry .
  • Pharmacological Studies :
    • Clinical trials involving ticagrelor have demonstrated its efficacy in reducing cardiovascular events compared to other antiplatelet agents like clopidogrel. The role of this compound as a precursor highlights its importance in these outcomes .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of cyclopropane derivatives have shown that modifications can lead to enhanced biological activity. The presence of fluorine atoms in the phenyl ring appears to increase potency against platelet aggregation .

Data Table: Biological Activity Overview

Activity TypeMechanism/EffectReferences
Antiplatelet ActivityInhibition of P2Y12 receptor; reduces platelet aggregation
Potential Anticancer PropertiesInduction of apoptosis; cell cycle arrest (limited data)

Properties

IUPAC Name

ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJNMWERMSARF-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725431
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006376-61-9
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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